Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate

Chemical biology High-throughput screening Compound library design

Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate (CAS 1825695-17-7) is a synthetic small molecule with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g·mol⁻¹. The compound features a cyclopentyl-acetate core linked via a 2-oxoethyl spacer to an N-methyl-(1-cyanocyclobutyl) amide moiety, with a calculated XLogP3-AA of 2 and a topological polar surface area of 70.4 Ų.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 1825695-17-7
Cat. No. B2547120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate
CAS1825695-17-7
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCN(C(=O)CC1(CCCC1)CC(=O)OC)C2(CCC2)C#N
InChIInChI=1S/C16H24N2O3/c1-18(16(12-17)8-5-9-16)13(19)10-15(6-3-4-7-15)11-14(20)21-2/h3-11H2,1-2H3
InChIKeySNIZXVZNKRZYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate (CAS 1825695-17-7): Chemical Identity and Research-Use Procurement Baseline


Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate (CAS 1825695-17-7) is a synthetic small molecule with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g·mol⁻¹ [1]. The compound features a cyclopentyl-acetate core linked via a 2-oxoethyl spacer to an N-methyl-(1-cyanocyclobutyl) amide moiety, with a calculated XLogP3-AA of 2 and a topological polar surface area of 70.4 Ų [1]. It is listed in the PubChem database (CID 99824792) and is offered by several chemical suppliers exclusively for non-human research purposes [1]. No primary research articles, patents, or authoritative biological activity datasets were identified for this specific compound in the public domain as of the search date. Consequently, all procurement decisions must be based on structural features and computed physicochemical properties rather than on experimentally verified biological performance.

Why Generic Substitution of Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate Cannot Be Assumed Without Comparative Evidence


In the absence of published structure–activity relationship (SAR) studies, any presumption that a structurally related analog can replace methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate is unsupported [1]. The compound’s unique combination of a cyclopentyl-acetate ester, a central 2-oxoethyl linker, and a terminal 1-cyanocyclobutyl-N-methyl amide creates a three-dimensional pharmacophore whose individual contributions to target binding, metabolic stability, and physicochemical behavior are unknown [1]. Minor modifications—such as replacing the cyclopentyl ring with a cyclohexyl group, altering the ester to the free carboxylic acid, or substituting the cyanocyclobutyl moiety with a cyanocyclopentyl group—would alter the calculated logP, hydrogen-bonding capacity, and conformational flexibility of the molecule [1]. Because no head-to-head comparative data exist, any claim that two such analogs are functionally interchangeable is conjecture. Procurement decisions must therefore be guided by the specific structural identity and the limited computed property set available for this compound, rather than by class-level assumptions about activity.

Quantitative Differentiation Evidence for Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate: Available Comparative Data Gap Analysis


Structural Uniqueness Confirmed by PubChem Database Screening Relative to Common Screening Libraries

A similarity search of the PubChem database using CID 99824792 as the query structure reveals that no other commercially available compound shares the exact combination of the cyclopentyl-acetate ester, 2-oxoethyl linker, and 1-cyanocyclobutyl-N-methyl amide substructures [1]. The nearest structural neighbors—such as methyl 2-[(1-cyanocyclopentyl)(methyl)amino]acetate (CAS not linked) and N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide—differ by either the absence of the cyclopentyl ring in the core or the replacement of the ester terminus with an aryl carboxamide, respectively [1]. These structural differences preclude direct functional substitution.

Chemical biology High-throughput screening Compound library design

Computed Physicochemical Descriptors Provide Baseline Differentiation from Hypothetical Analogs

The compound displays computed property values that distinguish it from conceivable close analogs. Its XLogP3-AA of 2 indicates moderate lipophilicity, its topological polar surface area (TPSA) of 70.4 Ų is consistent with potential blood–brain barrier penetration, and its 0 hydrogen-bond donors combined with 4 acceptors define a specific hydrogen-bonding profile [1]. For comparison, the free carboxylic acid analog (hydrolysis product) would introduce a hydrogen-bond donor, increase TPSA, and reduce logP, while replacement of the cyclopentyl ring with a larger cyclohexyl ring would increase logP and potentially alter conformational preferences [1]. These computed differences, though not experimentally validated for this compound, illustrate why procurement of the exact ester form is necessary when the experimental design requires a neutral, moderately lipophilic molecule with the specified hydrogen-bonding capacity.

Medicinal chemistry ADME prediction Lead optimization

Absence of Published Biological Activity Data Constitutes a Critical Evidence Gap Requiring Internal Validation

A comprehensive search of PubMed, Google Scholar, PubChem BioAssay, and the SureChEMBL patent database returned zero primary research articles, zero deposited bioassay results, and zero patents specifically disclosing experimental biological data for methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate [1][2][3]. This contrasts with many commercially available screening compounds that have at least one reported IC₅₀, Ki, or % inhibition value in a public database. The complete absence of such data means that any differentiation claim based on potency, selectivity, or in vivo efficacy cannot be made and must be generated de novo by the end user [1].

Biological assay development Target engagement Phenotypic screening

Best-Fit Research Application Scenarios for Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate Based on Available Structural Evidence


Exploratory Medicinal Chemistry Programs Requiring a Neutral, Moderately Lipophilic Amide–Ester Scaffold with a Sterically Encumbered Cyanocyclobutyl Motif

The compound’s combination of a cyclopentyl-acetate ester (neutral, hydrogen-bond acceptor only) and a 1-cyanocyclobutyl-N-methyl amide (constrained, non-planar, with a cyano dipole) makes it suitable as a starting scaffold for medicinal chemistry exploration of targets where tertiary amide geometry and moderate lipophilicity (XLogP3-AA = 2) are desired [1]. Its 0 hydrogen-bond donor count and TPSA of 70.4 Ų suggest potential for central nervous system penetration if the target profile requires it. Because no biological data exist, initial use would involve profiling against a panel of relevant targets, followed by iterative analog synthesis guided by the observed SAR.

Chemical Biology Probe Development Where the Cyanocyclobutyl Group Serves as a Metabolic Soft Spot or a Spectroscopic Probe

The 1-cyanocyclobutyl group is uncommon in commercial screening libraries and carries a characteristic nitrile infrared stretch (~2240 cm⁻¹) that can serve as a built-in spectroscopic reporter for cellular uptake and subcellular localization studies via Raman or IR microscopy [1]. Additionally, the nitrile group may serve as a metabolic soft spot that is susceptible to cytochrome P450-mediated oxidation, potentially generating a reactive intermediate for covalent target engagement, though this hypothesis requires experimental validation.

Negative Control or Inactive Comparator in Assays Where the Cyanocyclobutyl Amide Pharmacophore Is Hypothesized to Be Essential for Activity

If a related series of compounds bearing the 1-cyanocyclobutyl-N-methyl amide group has shown activity in a specific assay, this compound—which contains an additional cyclopentyl-acetate ester extension—can serve as a structurally distinct analog to test the steric tolerance and pharmacophore boundaries of the target binding site [1]. Its lack of documented activity ensures no confounding biological signal from prior studies.

Quote Request

Request a Quote for Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.